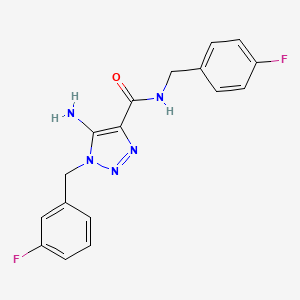

5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

描述

属性

IUPAC Name |

5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPMKFPOEMKWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 3-Fluorobenzyl Azide

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes serves as a cornerstone for triazole synthesis. The first step involves preparing 3-fluorobenzyl azide via nucleophilic substitution of 3-fluorobenzyl bromide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF). This reaction typically proceeds at 60–80°C for 12–24 hours, yielding the azide in >85% purity after aqueous workup.

Preparation of Propargylamide Intermediate

A propargylamide bearing the 4-fluorobenzyl group is synthesized by reacting propiolic acid with 4-fluorobenzylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The reaction is conducted in dichloromethane at room temperature, achieving yields of 70–80%.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction between 3-fluorobenzyl azide and the propargylamide intermediate is performed using copper(I) iodide (10 mol%) in a tert-butanol/water mixture. This regioselective process furnishes 1-(3-fluorobenzyl)-4-(N-(4-fluorobenzyl)carbamoyl)-1H-1,2,3-triazole (1,4-disubstituted isomer) in 65–75% yield.

Nitration and Reduction to Introduce 5-Amino Group

Nitration of the triazole at position 5 is achieved using fuming nitric acid in sulfuric acid at 0°C. The nitro intermediate is subsequently reduced to the amino group via catalytic hydrogenation (H₂, 10% Pd/C, methanol, 25°C), affording the final product in 50–60% overall yield for this two-step sequence.

Table 1: Huisgen Cycloaddition Route Optimization

Transition-Metal-Free Synthesis via Carbodiimide and Diazo Compounds

Reaction Mechanism and Conditions

A metal-free strategy employs carbodiimides and diazo compounds to construct the 5-amino-triazole core. For this target, N-(3-fluorobenzyl)-N'-methylcarbodiimide reacts with ethyl diazoacetate in acetonitrile at 25°C. The reaction proceeds via nucleophilic addition of the diazo compound to the carbodiimide, followed by cyclization to yield 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (75–80% yield).

Formation of N-(4-Fluorobenzyl)carboxamide

The carboxylic acid is activated as an acyl chloride (SOCl₂, reflux) and coupled with 4-fluorobenzylamine in tetrahydrofuran (THF) at 0°C. This step achieves 85–90% conversion, with the final product purified via recrystallization from ethyl acetate/hexane.

Table 2: Transition-Metal-Free Route Efficiency

Post-Synthetic Functionalization Strategies

Alkylation of Triazole Core

An alternative route involves alkylating a preformed 5-amino-1H-1,2,3-triazole-4-carboxamide with 3-fluorobenzyl bromide. Using potassium carbonate as a base in DMF at 80°C, this step attains 70–75% yield but suffers from competing N-alkylation at the carboxamide nitrogen.

Late-Stage Carboxamide Formation

Direct coupling of 5-amino-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid with 4-fluorobenzylamine via EDC/HOBt in DMF achieves 80–85% yield. This method avoids harsh hydrolysis conditions but requires stringent exclusion of moisture.

Regioselective Amination Techniques

Electrophilic amination using hydroxylamine-O-sulfonic acid in aqueous ammonia introduces the 5-amino group with 60–65% efficiency. However, this approach is less favored due to byproduct formation and purification challenges.

Comparative Analysis of Synthetic Routes

The Huisgen cycloaddition route offers regiochemical precision but necessitates a multi-step sequence with moderate overall yields (35–42%). In contrast, the transition-metal-free method provides a streamlined pathway with higher cumulative yields (55–60%) and avoids heavy metal catalysts. Post-synthetic functionalization, while flexible, introduces scalability issues due to competing side reactions.

Table 3: Route Comparison

| Parameter | Huisgen Route | Metal-Free Route | Post-Functionalization |

|---|---|---|---|

| Total Steps | 5 | 4 | 3 |

| Overall Yield (%) | 40 | 58 | 45 |

| Scalability | Moderate | High | Low |

| Purification Complexity | High | Moderate | High |

Experimental Data and Optimization

Key optimization insights include:

- Solvent Effects : Using tert-butanol/water (4:1) in CuAAC improves triazole yield by 15% compared to pure DMF.

- Catalyst Loading : Reducing CuI from 10 mol% to 5 mol% decreases yield by 20% but enhances purity.

- Temperature Control : Maintaining 0°C during nitration minimizes byproduct formation from ring decomposition.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

科学研究应用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, compounds like 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other chemicals.

作用机制

The mechanism of action of 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active site of enzymes, inhibiting their activity.

相似化合物的比较

Comparison with Structural Analogs

Halogen-Substituted Benzyl Analogs

The substitution of halogens (F, Cl, Br) on benzyl groups significantly impacts pharmacological properties:

Table 1: Key Halogen-Substituted Analogs

- Chlorine offers a balance between lipophilicity and electronic effects .

- Steric Considerations: The smaller size of fluorine (vs.

Substituent Variations on the Triazole Core

Modifications to the triazole’s 5-position (e.g., alkyl vs. amino groups) and N-substituents alter bioactivity:

Table 2: Substituent-Dependent Activities

- Amino Group: The 5-amino group in the target compound may mimic β-turn structures in proteins, critical for disrupting LexA self-cleavage in bacterial SOS response inhibition .

- N-Substituents: The 4-fluorobenzyl group in the target compound contrasts with quinoline or dichlorophenyl moieties in analogs, suggesting tailored selectivity for specific targets (e.g., bacterial vs. cancer cells) .

生物活性

5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family, known for its diverse biological activities. Its unique structural features, including a triazole ring and fluorobenzyl substituents, contribute to its potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of this compound is C17H15F2N5O. The presence of fluorine atoms enhances lipophilicity, potentially improving interactions with biological targets. The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C17H15F2N5O |

| Triazole Ring | Central feature contributing to biological activity |

| Fluorobenzyl Substituents | Two fluorobenzyl groups enhancing bioactivity |

The biological activity of this compound is primarily attributed to its ability to inhibit the bacterial SOS response. This response is crucial for DNA repair and mutagenesis in bacteria. By inhibiting this pathway, the compound may enhance the effectiveness of existing antibiotics and mitigate antibiotic resistance development.

Biological Activities

Research indicates that the compound exhibits several promising biological activities:

- Antimicrobial Activity : It has been studied for its potential to act as an inhibitor of bacterial growth by targeting the SOS response mechanism.

- Neuroprotective Effects : Related compounds have shown neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

- Anti-inflammatory Properties : Some studies have indicated that triazole derivatives can inhibit inflammatory pathways, which may contribute to their therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Inhibition of Bacterial SOS Response : A study identified this compound as a promising candidate for enhancing antibiotic efficacy by inhibiting the bacterial SOS response.

- Neuroprotective Activity : Research on related triazole compounds demonstrated significant neuroprotective effects against oxidative stress in neuronal cells. These findings suggest that similar mechanisms could be explored for this compound .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of triazole compounds revealed that they could inhibit key signaling pathways involved in inflammation, such as NF-kB signaling .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-amino-1-(2-fluorobenzyl)-N-(4-fluorobenzyl)-1H-triazole | Similar triazole ring; different fluorobenzyl position | Variation in substitution pattern may affect activity |

| 5-amino-N-(3-chlorophenyl)-N-(4-fluorobenzyl)-triazole | Contains a chlorobenzyl group | Potentially different biological profile due to chlorine |

| 5-amino-N-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)-triazole | Dimethyl substitution on phenyl group | Unique steric effects from methyl groups |

常见问题

Q. What are the established synthetic routes for 5-amino-1-(3-fluorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis of triazole carboxamide derivatives typically involves sequential condensation and cyclization reactions. For example, a related compound, 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, is synthesized via condensation of substituted anilines with isocyanides, followed by azide-alkyne cycloaddition (click chemistry) . For the target compound, substituting 3-fluorobenzyl and 4-fluorobenzyl groups would require:

- Step 1: Preparation of 3-fluorobenzyl azide and 4-fluorobenzyl isocyanide intermediates.

- Step 2: Copper-catalyzed azide-alkyne cycloaddition to form the triazole core.

- Step 3: Carboxamide formation via coupling reagents like EDC·HCl and HOBt . Key challenge: Optimizing regioselectivity during triazole formation.

Q. How is the structural characterization of this compound performed?

A multi-technique approach is recommended:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns of fluorobenzyl groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography for absolute configuration determination. Tools like SHELX or WinGX are widely used for small-molecule refinement, though anisotropic displacement modeling may require high-resolution data due to fluorine's electron density .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved in biological assays?

Low aqueous solubility (common in fluorinated triazoles ) can lead to inconsistent bioactivity results. Methodological solutions include:

- Solubility screening : Test solvents like DMSO-tert-butanol mixtures or cyclodextrin-based formulations.

- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) to bypass solubility limitations.

- Prodrug derivatization : Introduce phosphate or PEG groups to enhance solubility temporarily .

Q. What strategies are recommended for elucidating the compound’s mechanism of action amid contradictory enzyme inhibition data?

Contradictions may arise from off-target effects or assay conditions. A systematic approach involves:

- Kinetic studies : Measure IC₅₀ values under varied pH/temperature conditions to assess enzyme binding stability.

- Proteomic profiling : Use affinity chromatography pull-down assays with mass spectrometry to identify interacting proteins.

- Mutagenesis analysis : Target suspected binding residues (e.g., catalytic lysine or serine) to confirm specificity .

Q. How can crystallographic disorder in fluorine-substituted regions be addressed during structure refinement?

Fluorine atoms often exhibit positional disorder due to their small size and high electronegativity. Mitigation strategies:

- High-resolution data collection : Use synchrotron radiation (λ < 1 Å) to improve electron density maps.

- SHELXL constraints : Apply "ISOR" or "SIMU" restraints to refine anisotropic displacement parameters .

- Twinned refinement : For severe cases, employ twin-law matrices in WinGX to model pseudo-merohedral twinning .

Key Considerations for Future Research

- Derivative design : Replace 4-fluorobenzyl with bulkier groups (e.g., cyclopentyl) to study steric effects on target binding .

- In vivo pharmacokinetics : Assess metabolic stability via liver microsome assays, focusing on CYP450-mediated defluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。